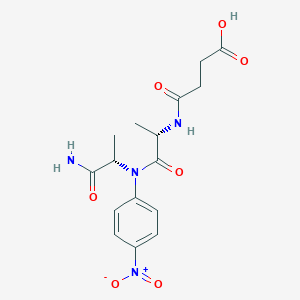
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid is a complex organic compound characterized by its intricate structure and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the reaction of 4-nitrophenyl derivatives with amino acids under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group results in the formation of amino derivatives, while oxidation can lead to the formation of oxides.
Wissenschaftliche Forschungsanwendungen
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl formate: Known for its use in selective formylation reactions.
4-Nitrophenyl acetate: Commonly used in esterification reactions.
4-Nitrophenyl phosphonic acid: Utilized in various organic synthesis applications.
Uniqueness
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid is unique due to its specific structure, which allows for versatile reactivity and a wide range of applications. Its ability to undergo multiple types of chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C16H20N4O7 |
|---|---|
Molekulargewicht |
380.35 g/mol |
IUPAC-Name |
4-[[(2S)-1-(N-[(2S)-1-amino-1-oxopropan-2-yl]-4-nitroanilino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H20N4O7/c1-9(18-13(21)7-8-14(22)23)16(25)19(10(2)15(17)24)11-3-5-12(6-4-11)20(26)27/h3-6,9-10H,7-8H2,1-2H3,(H2,17,24)(H,18,21)(H,22,23)/t9-,10-/m0/s1 |
InChI-Schlüssel |
PQCLCGVFQSOVSN-UWVGGRQHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](C)C(=O)N)NC(=O)CCC(=O)O |
Kanonische SMILES |
CC(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(C)C(=O)N)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















